3-methyl-N-(piperidin-4-yl)benzamide hydrochloride
Overview
Description
3-methyl-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl It is a derivative of benzamide, featuring a piperidine ring substituted at the 4-position and a methyl group at the 3-position of the benzamide core
Biochemical Analysis
Biochemical Properties
3-methyl-N-(piperidin-4-yl)benzamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression that can alter cellular behavior. Additionally, its impact on cellular metabolism can result in variations in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which can further influence cellular functions. The compound’s ability to interact with DNA and proteins plays a crucial role in its mechanism of action, affecting various biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. Additionally, at high doses, the compound may exhibit toxic or adverse effects, which are crucial considerations for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic processes within the cell, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. This compound can interact with specific transporters and binding proteins, which can influence its localization and accumulation within different cellular compartments. These interactions are essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.
Amidation Reaction: The 3-methylbenzoyl chloride is then reacted with piperidine to form 3-methyl-N-(piperidin-4-yl)benzamide.
Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-methyl-N-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to activate hypoxia-inducible factor 1 pathways by inducing the expression of HIF-1α protein and downstream target genes such as p21 . This activation can lead to various cellular responses, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(piperidin-4-yl)benzamide hydrochloride
- N-methyl-4-(piperidin-3-yl)benzamide hydrochloride
Uniqueness
3-methyl-N-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
3-methyl-N-piperidin-4-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYFEIYIPLSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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